3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
Description
3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a tricyclic heterocyclic compound featuring a pyrazolo[3,4-b]azepine core fused with a piperidine moiety. This structure combines a seven-membered azepine ring with a pyrazole ring, substituted at position 3 with a methyl-piperidinyl group.
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-17-9-5-3-7-11(17)12-10-6-2-4-8-14-13(10)16-15-12/h11H,2-9H2,1H3,(H2,14,15,16) |
InChI Key |
DZOXZMRPHKDGBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a piperidine derivative with a pyrazole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated compound.
Scientific Research Applications
3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine)
- Structural Differences: JNJ-18038683 replaces the piperidinyl group with a benzyl-4-chlorophenyl substituent and features a pyrazolo[3,4-d]azepine core (azepine fused at positions 3,4-d of pyrazole). This contrasts with the pyrazolo[3,4-b]azepine core in the target compound. The citrate salt formulation (solubilized with hydroxypropyl-β-cyclodextrin) suggests challenges in aqueous solubility common to such tricyclic systems .
| Parameter | 3-(1-Methyl-2-piperidinyl)-hexahydropyrazolo[3,4-b]azepine | JNJ-18038683 |
|---|---|---|
| Core Structure | Pyrazolo[3,4-b]azepine | Pyrazolo[3,4-d]azepine |
| Substituent at Position 3 | 1-Methyl-2-piperidinyl | 1-Benzyl-3-(4-chlorophenyl) |
| Salt Form | Not reported | Citrate salt (corrected by 1.5690×) |
| Solubility Enhancer | Not reported | 20% hydroxypropyl-β-cyclodextrin |
3-(1-Ethylpiperidin-2-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
- Structural Comparison :
- Pharmacological Data: No direct activity data are available, but ethyl substituents in piperidine analogs often modulate selectivity for CNS targets (e.g., serotonin vs. dopamine receptors).
Tricyclic Heterocycles with Combined Bioactivities
- Compounds like 3,6-disubstituted triazolo-thiadiazoles (e.g., from ) share tricyclic architectures but differ in core heterocycles (thiadiazole-triazole vs. pyrazole-azepine). These systems exhibit antimicrobial and anti-inflammatory activities, suggesting that the pyrazoloazepine core may similarly enable multitarget interactions .
Key Research Findings and Challenges
- Synthetic Complexity : Pyrazoloazepines require multistep syntheses involving cyclization and regioselective substitutions. For example, JNJ-18038683 synthesis by Janssen highlights the need for salt-form corrections (e.g., citrate or hydrobromide) to account for molecular weight discrepancies in dosing .
- Biological Target Hypotheses: The piperidinyl group in the target compound may confer affinity for serotonin receptors (e.g., 5-HT1A/7), analogous to 8-OH-DPAT, a 5-HT1A agonist formulated with saline and pH adjustments for stability . Pyridazino[3,4-b]azepine derivatives () act as Bcl-xL inhibitors, suggesting that azepine-based tricycles could have apoptotic applications.
Biological Activity
3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential clinical implications.
Chemical Structure and Properties
The compound features a complex polycyclic structure that includes a piperidine moiety. Its chemical formula is with a molecular weight of approximately 230.31 g/mol. The presence of nitrogen atoms in the ring system may contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine exhibit significant anticancer properties. For instance:
- Cytotoxicity : Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that similar piperidine derivatives caused DNA fragmentation and activated apoptotic pathways in cancer cells such as HL-60 (human promyelocytic leukemia) cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and disruption of mitochondrial function. These findings suggest that the compound may target specific signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
The compound's piperidine structure suggests potential activity as a central nervous system (CNS) agent:
- Anticonvulsant Properties : Research has explored the anticonvulsant effects of related piperidine compounds. For example, some derivatives have shown efficacy in maximal electroshock seizure models with ED(50) values lower than traditional anticonvulsants like phenobarbital .
- CNS Stimulation and Depression : Some studies indicate that certain analogs can exhibit dual activity—both CNS stimulation and depression—depending on their structural modifications . This duality could be harnessed for developing treatments for conditions like anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is crucial for optimizing its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced potency against specific cancer types |
| Variation in piperidine | Altered CNS effects (stimulation vs. depression) |
| Substituents on azepine | Influence on binding affinity to targets |
These modifications can significantly influence the compound's selectivity and efficacy against various biological targets.
Case Studies
- Case Study on Anticancer Efficacy : A series of experiments evaluated derivatives against colon cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity compared to standard chemotherapeutics like melphalan .
- Neuropharmacological Assessment : In vivo studies assessed the anticonvulsant properties of related compounds in rodent models. The results suggested that certain derivatives could provide better therapeutic indices than existing medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
